molecular formula C20H17N3O5S B2910681 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 449786-28-1

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2910681
CAS No.: 449786-28-1
M. Wt: 411.43
InChI Key: WXTDMIHLYUFMOV-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and is further functionalized with a benzo[d][1,3]dioxole moiety and a carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the benzo[d][1,3]dioxole moiety and the carboxamide group is carried out in subsequent steps, often involving coupling reactions and functional group transformations. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: These reactions are used to form new carbon-carbon or carbon-heteroatom bonds, often employing catalysts such as palladium or copper.

Scientific Research Applications

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide can be compared to other heterocyclic compounds with similar structures, such as:

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic cores, which confer distinct chemical and biological properties.

Biological Activity

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core , which is fused with an o-tolyl group and a benzo[d][1,3]dioxole-5-carboxamide moiety . Its molecular formula is C25H29N3O6SC_{25}H_{29}N_{3}O_{6}S and it has a molecular weight of approximately 499.58 g/mol. The unique structural characteristics contribute to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity :
    • Pyrazole derivatives are known for their ability to inhibit various cancer cell lines. Studies have shown that compounds with similar structures can inhibit BRAF(V600E) and other kinases associated with tumor growth .
  • Anti-inflammatory Effects :
    • Compounds in the pyrazole family have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains . Its mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
  • Antioxidant Properties :
    • Research has highlighted the antioxidant capabilities of thieno[3,4-c]pyrazole compounds, which can mitigate oxidative stress in biological systems .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Modulation of Inflammatory Pathways : By affecting the NF-kB signaling pathway, the compound can reduce inflammation.
  • Interaction with DNA/RNA : Some studies suggest that pyrazole derivatives can intercalate with DNA or RNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have focused on the biological activities of related pyrazole derivatives:

StudyFindings
Evaluated a series of pyrazole derivatives for antitumor activity against BRAF(V600E), showing promising results.
Investigated the antioxidant effects of thieno[2,3-c]pyrazole compounds in fish models exposed to toxic substances.
Reported on the anti-inflammatory properties of pyrazole derivatives through inhibition of cytokine production.

Comparison with Other Pyrazole Derivatives

This compound can be compared with other pyrazole derivatives that exhibit similar biological activities but differ in their structural features. The following table summarizes some comparative aspects:

CompoundMolecular FormulaBiological Activity
Pyrazole AC20H18N4O3C_{20}H_{18}N_{4}O_{3}Antitumor
Pyrazole BC22H24N6O4C_{22}H_{24}N_{6}O_{4}Anti-inflammatory
N-(5,5-dioxido...)C25H29N3O6SC_{25}H_{29}N_{3}O_{6}SAntimicrobial & Antioxidant

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-12-4-2-3-5-16(12)23-19(14-9-29(25,26)10-15(14)22-23)21-20(24)13-6-7-17-18(8-13)28-11-27-17/h2-8H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTDMIHLYUFMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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